2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile
Description
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with an ethyl group at position 6 and an acetonitrile moiety at position 2. Its molecular formula is C₁₃H₁₁N₃O, with a molecular weight of 225.25 g/mol. The ethyl and acetonitrile substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(6-ethyl-4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-8-3-4-10-9(7-8)12(16)15-11(14-10)5-6-13/h3-4,7H,2,5H2,1H3,(H,14,15,16) |
InChI Key |
BGBZMTFZQOVBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(NC2=O)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile typically involves multi-step reactions. One common method includes the reaction of ethyl 3,3-diethoxyacrylate with benzenecarboximidic acid, 2-amino- (9CI) under specific conditions . Industrial production methods may vary, but they often aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted quinazolinones.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with other quinazolinone derivatives and nitrile-containing heterocycles:
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c): A quinazolinone with a 4-methoxyphenyl group at position 3 and a sulfonamide-substituted ethenyl chain at position 2 .
- 2-(4-Nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone: Features a nitro-phenyl group at position 2 and a tolyl group at position 3 .
- 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile : A thiazole-benzodioxin hybrid with an acetonitrile substituent .
Physicochemical Properties
- Solubility: Quinazolinones like 1c face solubility challenges in aqueous media, limiting their bioavailability . The acetonitrile group in the target compound may moderately improve solubility compared to bulkier sulfonamide substituents.
- Molecular Weight :
Tabular Comparison
Research Findings and Implications
- Substituent Impact :
- The para-methoxyphenyl and sulfonamide groups in 1c are critical for COX-2 inhibition, likely through hydrophobic and hydrogen-bonding interactions . The target compound’s ethyl and acetonitrile groups may offer alternative binding modes but with reduced potency.
- Electron-Withdrawing Groups : The acetonitrile’s nitrile group (-CN) may enhance metabolic stability compared to sulfonamides, though at the cost of reduced enzyme affinity.
- Solubility Optimization: Poor solubility in quinazolinones (e.g., precipitation at 50 μM ) necessitates formulation strategies like salt formation or nanoencapsulation for the target compound.
- Structural Hybrids: Combining quinazolinone cores with thiazole or benzodioxin motifs (as in ) could yield novel bioactivities, leveraging the nitrile group’s versatility.
Biological Activity
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesis data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study by demonstrated that certain quinazolinone analogues showed promising activity against Pseudomonas aeruginosa, a common pathogen in infections. Specifically, compounds with structural modifications similar to this compound displayed inhibition of quorum sensing and biofilm formation without significantly affecting bacterial growth.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Concentration (µM) | % Inhibition (Biofilm Formation) | % Inhibition (Growth) |
|---|---|---|---|
| 2-(6-Ethyl... | 100 | 73.4 | Negligible |
| 6-Chloro-Qn | 50 | 72.1 | Negligible |
| 6-Nitro-Qn | 25 | 53.7 | Negligible |
Anticancer Activity
Quinazolinones have also been studied for their anticancer potential. A recent investigation revealed that compounds with a similar scaffold to this compound inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways related to cancer progression was highlighted in the study.
Case Study: Anticancer Effects
In vitro studies demonstrated that the compound exhibited cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dosage levels for therapeutic applications. The mechanism involved the induction of apoptosis via the mitochondrial pathway.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between quinazolinone derivatives and target proteins involved in disease pathways. For instance, docking analyses suggest that the compound interacts favorably with the active sites of enzymes related to prolyl hydroxylase activity, crucial for hypoxia-inducible factor (HIF) regulation.
Table 2: Docking Scores and Binding Affinities
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2-(6-Ethyl...) | Prolyl Hydroxylase | -9.5 | -7.8 |
| M64 | PqsR | -8.7 | -6.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
